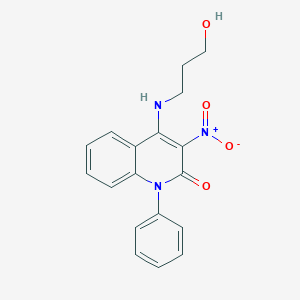![molecular formula C24H19FN4O2S B357499 3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine CAS No. 848689-28-1](/img/structure/B357499.png)
3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyrroloquinoxaline core, which is a fused bicyclic structure, and is further functionalized with a sulfonyl group and a fluorophenyl group
Métodos De Preparación
The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, which typically involve the use of sulfonyl chlorides and a base such as triethylamine.
Functionalization with the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents and nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the sulfonyl or fluorophenyl groups.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-(3,4-Dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
N-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine: This compound has a similar pyrroloquinoxaline core but differs in the substituents attached to the core.
3-[(4-methylphenyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
848689-28-1 |
|---|---|
Fórmula molecular |
C24H19FN4O2S |
Peso molecular |
446.5g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)sulfonyl-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H19FN4O2S/c1-14-7-12-18(13-15(14)2)32(30,31)22-21-24(28-20-6-4-3-5-19(20)27-21)29(23(22)26)17-10-8-16(25)9-11-17/h3-13H,26H2,1-2H3 |
Clave InChI |
LFLIVNJSAFNNFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B357416.png)

![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexanecarboxamide](/img/structure/B357420.png)
![N-[3-oxo-3-(4-toluidino)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B357421.png)
![8-methoxy-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B357422.png)
![3-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B357423.png)
![5,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B357425.png)
![2-(2-methoxyanilino)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357426.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357429.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B357432.png)
![5-butyl-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B357437.png)
![2'-Amino-5-fluoro-1-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B357439.png)
![N-[3-[(2-chloropyridine-3-carbonyl)amino]propyl]pyrazine-2-carboxamide](/img/structure/B357440.png)
